![molecular formula C23H18N4O4S2 B2988231 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide CAS No. 864859-34-7](/img/structure/B2988231.png)

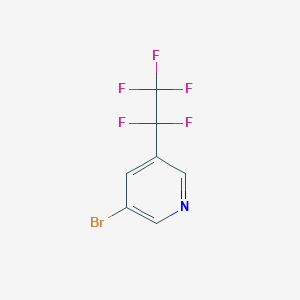

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

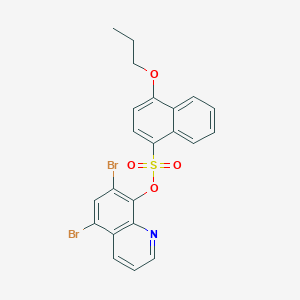

The compound is a complex organic molecule that contains several functional groups, including an acetyl group, a benzothiazole group, a tetrahydrothienopyridine group, and a nitrobenzamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzothiazole group would likely contribute to aromaticity, while the nitro group could introduce polarity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group is often involved in redox reactions, while the benzothiazole group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications

Chemical Synthesis and Structural Elucidation

Research in chemical synthesis often explores the creation of novel compounds through various reactions, aiming to understand their structure and potential applications. For instance, studies on the cycloaddition reactions of benzothiazolium derivatives have led to the formation of complex heterocyclic structures, which are of interest for their diverse biological activities and potential as pharmacophores (Gong Jin et al., 2017). Similarly, the exploration of nitroimidazoles and their derivatization has contributed to the development of compounds with notable chemical properties and potential therapeutic applications (V. Sudarsanam et al., 1982).

Biological Activities and Applications

Thiopeptide antibiotics, like amythiamicin D, which involve complex heterocyclic cores similar to the mentioned compound, have shown activity against resistant bacterial strains, highlighting the importance of structural complexity in drug discovery (Rachael A. Hughes et al., 2005). Another aspect of chemical research involves studying the nucleophilic substitution reactions of thiophenyl derivatives, which are crucial for synthesizing compounds with potential application in medicinal chemistry (H. Koh et al., 1999).

Anticancer Research

The quest for novel anticancer agents often leads to the synthesis and testing of compounds with unique structural features. For example, 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones have been explored for their cytotoxicity against cancer cell lines, demonstrating the critical role of chemical synthesis in the development of new therapeutic agents (M. Hour et al., 2007).

Mechanism of Action

Target of Action

The compound, also known as N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the mycobacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to a compromised cell wall, making the mycobacterium more susceptible to external threats and ultimately leading to cell death .

Pharmacokinetics

tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its effects .

Result of Action

The primary result of the compound’s action is the inhibition of DprE1, leading to a disruption in the synthesis of arabinogalactan . This disruption weakens the mycobacterial cell wall, making the bacterium more susceptible to external threats and ultimately leading to cell death . This makes the compound a potent anti-tubercular agent .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available in the literature, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s activity

Future Directions

properties

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4S2/c1-13(28)26-11-10-16-19(12-26)33-23(20(16)22-24-17-4-2-3-5-18(17)32-22)25-21(29)14-6-8-15(9-7-14)27(30)31/h2-9H,10-12H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTSZZDIFWHIEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-methylbenzohydrazide](/img/structure/B2988152.png)

![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B2988154.png)

![2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B2988156.png)

![2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2988167.png)

![4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2988168.png)

![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)